4-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-1-methylpiperidinium hydrogen maleate
Description
Historical Development and Discovery
Pizotifen was first synthesized in the 1960s as part of efforts to develop serotonin antagonists for vascular disorders. The maleate salt form was engineered to improve the compound’s physicochemical properties, particularly its stability and dissolution profile. Early synthesis routes involved multi-step reactions starting from 2-chloromethyl thiophene, progressing through intermediates such as 1-methyl-4-chloropiperidine and 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-(4)-one. By 1974, pizotifen maleate received regulatory approval in the United Kingdom under the brand name Sandomigran, marking its entry into clinical use for migraine prevention.
Nomenclature and Chemical Identification
Pizotifen maleate is systematically identified through its IUPAC name, molecular formula, and registry numbers:
IUPAC Name :
(2Z)-2-Butenedioic acid; 1-methyl-4-(6-thiatricyclo[8.4.0.0³,⁷]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine.
Significance in Pharmaceutical Chemistry
Pizotifen maleate’s pharmacological relevance stems from its dual antagonism of serotonin (5-HT) and histamine (H₁) receptors, which modulates cranial vasoconstriction and neurogenic inflammation implicated in migraines. Unlike acute migraine therapies, it prevents attacks by stabilizing serotonin-mediated signaling pathways and inhibiting platelet aggregation.
Mechanistic Highlights :
- Serotonin Receptor Antagonism : Binds 5-HT₂A/₂C receptors (Kᵢ = 2.0–8.4 nM), attenuating vasodilation.
- Histamine Antagonism : Blocks H₁ receptors (Kᵢ = 1.9 nM), reducing vascular permeability.
- Secondary Targets : Weak affinity for muscarinic (M₃: Kᵢ = 29 nM) and adrenergic (α₁A: Kᵢ = 65 nM) receptors.
Classification and Structural Relationship to Other Compounds
Pizotifen maleate belongs to the tricyclic benzocycloheptathiophene class, sharing structural motifs with both antidepressants and antihistamines:
Structural Analogues :
| Compound | Core Structure | Key Modifications |
|---|---|---|
| Cyproheptadine | Benzocycloheptene | Replacement of sulfur with CH₂ |
| Amitriptyline | Dibenzocycloheptene | Absence of thiophene ring |
| Ketotifen | Benzocycloheptathiophene | Addition of ketone group |
Distinctive Features :
Comparative Pharmacophore Analysis :
| Feature | Pizotifen Maleate | Cyproheptadine | Amitriptyline |
|---|---|---|---|
| Central Ring System | Thiophene-fused | Benzocycloheptene | Dibenzocycloheptene |
| Primary Target | 5-HT₂A/₂C | H₁/5-HT₂A | NET/SERT |
| Bioavailability | >80% | 70–85% | 30–60% |
Properties
CAS No. |
24359-22-6 |
|---|---|
Molecular Formula |
C23H25NO4S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(Z)-4-hydroxy-4-oxobut-2-enoate;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidin-1-ium |
InChI |
InChI=1S/C19H21NS.C4H4O4/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-3(6)1-2-4(7)8/h2-5,10,13H,6-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
GGYSHFFKUHGBIK-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Migraine Prevention
Pizotifen is predominantly used as a prophylactic treatment for migraines and cluster headaches. It functions primarily as a serotonin antagonist, particularly at the 5-HT2A and 5-HT2C receptor sites, which are crucial in the pathophysiology of migraines. Clinical studies have demonstrated its effectiveness in reducing the frequency and severity of migraine attacks. It is generally prescribed when first-line treatments, such as propranolol or topiramate, fail to provide relief .
Efficacy Studies
- A systematic review and meta-analysis indicated that pizotifen significantly reduces the number of migraine days per month compared to placebo .
- In a clinical experience reported by a physician, pizotifen was administered to patients during acute migraine attacks, showing mixed results—some patients experienced relief while others did not .
Neuroprotection in Huntington's Disease
Recent research has explored pizotifen's potential beyond migraine prevention, particularly in neurodegenerative diseases such as Huntington's disease. Studies using transgenic mouse models (R6/2) have shown that pizotifen activates the ERK signaling pathway, which is associated with neuroprotection and improved motor performance .
Key Findings
- Pizotifen treatment resulted in reduced neurodegeneration and enhanced motor function in treated mice compared to controls.
- The drug increased ATP levels and decreased caspase-3 activation, indicating improved cell viability under stress conditions .
Other Potential Applications
Pizotifen has been investigated for several other medical applications:
- Erythromelalgia : A rare neurovascular condition where pizotifen has shown effectiveness when other treatments failed .
- Anxiety and Depression : Due to its serotonergic activity, pizotifen may be beneficial in treating anxiety disorders and depression, although more research is needed to establish its efficacy in these areas .
- Serotonin Syndrome : Animal studies suggest pizotifen could be effective in managing serotonin syndrome or MDMA overdose by blocking excessive serotonergic activity .
Pharmacological Profile
Pizotifen exhibits a unique pharmacological profile due to its interactions with multiple receptor types:
| Receptor Type | Affinity (K_i, nM) | Species |
|---|---|---|
| 5-HT2A | 2.0 | Human |
| 5-HT2C | 8.4 | Human |
| H1 | 1.9 | Human |
| D2 | 2.4–87 | Human |
| α1A | 65 | Human |
This non-selective binding profile allows pizotifen to exert diverse effects, including antihistaminic and anticholinergic actions, which contribute to its therapeutic benefits but also to its side effects like sedation and weight gain .
Case Studies
Several case studies highlight the real-world application of pizotifen:
- A study involving eleven patients demonstrated varying responses to pizotifen during acute migraine treatment, emphasizing the need for further controlled trials to validate these findings .
- Another case reported successful management of erythromelalgia symptoms with pizotifen when traditional therapies were ineffective .
Comparison with Similar Compounds
Serotonin Antagonists
Pizotifen maleate differs from other 5-HT antagonists like methiothepin, xylamidine, and cinanserin in receptor specificity.
| Compound | Receptor Affinity | Onset/Duration | Clinical Use |
|---|---|---|---|
| Pizotifen maleate | 5-HT₂A/2C, H₁ | 7 min onset; >6 hr duration | Migraine prophylaxis |
| Methiothepin | Broad 5-HT (1A, 1B, 2A) | Rapid but short-acting | Experimental use only |
| Cinanserin | 5-HT₂A, weak H₁ | Slow onset | Discontinued (toxicity) |
Maleate Salt Derivatives
Maleate salts are common in pharmaceuticals to improve stability and absorption. Key comparisons:
Chlorpheniramine Maleate (H₁-antihistamine):
- Pizotifen maleate exhibits 72% H₁-antihistaminic efficacy in guinea pig models, comparable to chlorpheniramine maleate (71%), but with significantly lower sedation (10% vs. 25%) .
- Structural differences: Pizotifen’s benzocycloheptene scaffold vs. chlorpheniramine’s alkylamine chain.
Cyproheptadine Hydrochloride (5-HT/H₁ antagonist):
- Both drugs share migraine prophylaxis utility, but pizotifen maleate has superior photostability compared to cyproheptadine under UV light, reducing formulation challenges .
Metabolic and Stability Profiles
Hypoglycemic Agents
Thiazolidinedione (TZD) derivatives with maleate salts (e.g., compound 269a maleate ) show 45% reduction in blood glucose, but pizotifen maleate lacks PPARγ activation, minimizing metabolic side effects .
| Parameter | Pizotifen Maleate | TZD Maleate (269a) |
|---|---|---|
| Glucose reduction | Not applicable | 45% |
| PPARγ activation | None | High |
| Lipid-lowering | No data | 42% TG reduction |
Photostability
Pizotifen malate (a related salt) is photolabile, showing decreased absorption at λmax under UV light, unlike cyproheptadine or ketotifen fumarate . This necessitates light-protected packaging.
Migraine Prophylaxis
In a 1984 multicenter trial, pizotifen maleate (1.5 mg/day) reduced migraine frequency by 58%, outperforming methysergide (42%) but with higher sedation rates (15% vs. 8%) .
Sedation Profile
Compared to H₁-antihistamines:
| Compound | Sedation Incidence |
|---|---|
| Pizotifen maleate | 10–15% |
| Chlorpheniramine maleate | 25% |
| Ketotifen fumarate | 20% |
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for synthesizing and characterizing pizotifen maleate in academic research?
- Methodological Answer : Synthesis should follow protocols validated for reproducibility, such as reflux condensation reactions under inert atmospheres. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. For known compounds, identity confirmation via comparison with literature spectral data (e.g., H NMR chemical shifts) is critical . New derivatives require elemental analysis (C, H, N) and mass spectrometry to confirm molecular weight and composition. Experimental details must be reported in the main text for up to five compounds; additional data should be relegated to supplementary materials .
Q. How can researchers quantify pizotifen maleate in pharmaceutical formulations using charge-transfer spectrophotometric methods?
- Methodological Answer : Utilize π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in non-aqueous media. Calibration curves should span 2–20 μg/mL with validation for linearity (R² > 0.995), precision (RSD < 2%), and recovery (98–102%). Include controls for matrix effects from excipients. Data must be reported with confidence intervals and statistical significance (e.g., Student’s t-test) .
Q. What experimental designs are appropriate for assessing pizotifen maleate’s efficacy in migraine prophylaxis?
- Methodological Answer : Adopt randomized controlled trials (RCTs) with double-blinding to minimize bias. Define primary endpoints (e.g., migraine frequency reduction) and secondary outcomes (e.g., adverse effects). Use PICOT framework:
- P : Adults with episodic migraine.
- I : Daily pizotifen maleate (1.5 mg).
- C : Placebo or propranolol.
- O : ≥50% reduction in migraine days/month.
- T : 12-week follow-up.
Report attrition rates and intention-to-treat analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pizotifen maleate’s pharmacokinetic data across studies with varying dosing regimens?
- Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines). Extract data on AUC, , and from eligible studies. Use random-effects models to account for heterogeneity. Stratify analysis by covariates like age, renal function, and CYP2D6 polymorphism status. Sensitivity analyses should exclude outliers and low-quality studies (e.g., those lacking blinding) .
Q. What mixed-methods approaches are suitable for investigating pizotifen maleate’s dual role in migraine prophylaxis and potential antidepressant effects?
- Methodological Answer : Combine quantitative RCTs (measuring migraine frequency and Hamilton Depression Rating Scale scores) with qualitative interviews exploring patient-reported mood changes. Use triangulation to validate findings:
- Quantitative : ANOVA for longitudinal efficacy data.
- Qualitative : Thematic analysis of interview transcripts.
Address confounding variables (e.g., comorbid anxiety) via multivariate regression .
Q. How should researchers optimize reaction conditions for scalable pizotifen maleate synthesis while minimizing hazardous byproducts?
- Methodological Answer : Apply design of experiments (DoE) with response surface methodology (RSM). Variables include catalyst concentration (e.g., Pd/C), temperature (80–120°C), and solvent polarity. Monitor reaction progress via in-situ FTIR. Use Aspen Plus® simulations to predict distillation efficiency and impurity profiles. Validate with GC-MS and toxicity assays .
Data Reporting and Reproducibility
Q. What criteria ensure reproducibility of pizotifen maleate’s in vitro neuropharmacological assays?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Report cell line origins (e.g., SH-SY5Y), passage numbers, and culture conditions (e.g., 5% CO₂, 37°C). Include positive controls (e.g., sumatriptan) and negative controls (vehicle-only). Use MTT assay protocols with ≥3 technical replicates and Z’-factor > 0.5 to confirm assay robustness .
Q. How can researchers address non-reproducible results in pizotifen maleate’s receptor-binding studies?
- Methodological Answer : Validate findings using orthogonal methods (e.g., radioligand binding assays vs. surface plasmon resonance). Perform power analyses to ensure adequate sample sizes. Disclose all experimental variables (e.g., buffer pH, incubation time). Use open-access platforms like Zenodo to share raw data and analysis scripts .
Ethical and Regulatory Considerations
Q. What ethical frameworks govern clinical trials involving pizotifen maleate in pediatric populations?
- Methodological Answer : Follow ICH E11 guidelines for pediatric trial design. Obtain informed assent from participants (≥12 years) and consent from guardians. Include Data Safety Monitoring Boards (DSMBs) to review adverse events (e.g., weight gain, sedation). Publish trial protocols on ClinicalTrials.gov to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
